Bostrycoidin

Descripción

Definition and Context within Natural Product Chemistry

Bostrycoidin is a naturally occurring chemical compound produced by various species of fungi. mdpi.com In the field of natural product chemistry, which focuses on chemical compounds produced by living organisms, bostrycoidin is classified as a polyketide. wikipedia.orgwou.edu Polyketides are secondary metabolites assembled from simple acyl precursors, such as acetyl-CoA and malonyl-CoA. researchgate.net

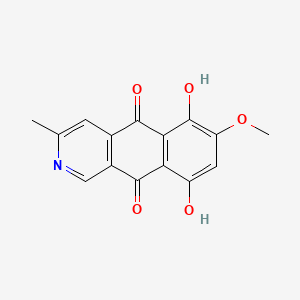

Structurally, bostrycoidin is a heterocyclic aromatic compound belonging to the class of isoquinoline (B145761) quinones. nih.gov Its formal chemical name is 6,9-dihydroxy-7-methoxy-3-methylbenzo[g]isoquinoline-5,10-dione. mdpi.comnih.gov The molecule features a complex benz[g]isoquinoline framework with hydroxy, methoxy (B1213986), and methyl group substitutions, which contribute to its biological activities. mdpi.com

| Chemical and Physical Properties of Bostrycoidin | |

| IUPAC Name | 6,9-dihydroxy-7-methoxy-3-methylbenzo[g]isoquinoline-5,10-dione |

| CAS Number | 4589-33-7 |

| Molecular Formula | C₁₅H₁₁NO₅ |

| Molecular Weight | 285.25 g/mol |

| Appearance | Dark red crystals |

| Solubility | Insoluble in water; soluble in absolute ethanol, dioxane, benzene, acetone, and chloroform (B151607). |

Data sourced from PubChem CID 72631. nih.gov

Historical Perspectives on Isolation and Early Characterization

The discovery and initial study of bostrycoidin date back to the mid-20th century. The compound was first isolated from the fungus Fusarium bostrycoides in 1954 by Cajori and his colleagues. mdpi.comresearchgate.net These early studies identified it as an antibiotic substance. researchgate.net The initial work involved extraction from the fungal mycelium and characterization using methods available at the time, such as UV-Vis absorption spectroscopy and elemental analysis. mdpi.comresearchgate.net The definitive structure of bostrycoidin as a 2-azaanthraquinone was later established.

Ecological Relevance and Biological Origin within Fungal Genera

Bostrycoidin is a product of fungal metabolism with specific ecological roles and is found in several fungal genera.

Bostrycoidin is predominantly produced by fungi belonging to the genus Fusarium. mdpi.com Species within this genus are widespread in soil and are often associated with plants. agriculturejournals.cz The compound has also been isolated from endophytic fungi, which live within plant tissues without causing apparent harm. nih.govnih.gov

| Fungal Species Known to Produce Bostrycoidin | |

| Fusarium bostrycoides | mdpi.comresearchgate.net |

| Fusarium solani | mdpi.comresearchgate.net |

| Fusarium oxysporum | mdpi.com |

| Fusarium proliferatum | nih.govnih.gov |

| Arthonia cinnabarina | mdpi.com |

As a secondary metabolite, bostrycoidin is not essential for the primary growth and development of the fungus but is thought to provide an evolutionary advantage. wikipedia.orgmdpi.com These compounds are often produced under specific conditions, such as nutrient limitation or environmental stress. mdpi.com One of the most apparent functions of bostrycoidin is as a pigment. It imparts a characteristic red color to the fungal mycelium. researchgate.netresearchgate.net Fungal pigments can serve various protective roles, such as shielding the organism from UV radiation. mdpi.com

The genus Fusarium includes many significant plant pathogens that cause diseases like Fusarium wilt in a wide range of economically important crops. mdpi.comresearchgate.netnih.gov Because bostrycoidin is a characteristic metabolite of these fungi, its detection can serve as a marker for fungal contamination in agricultural products, soil, and stored grains. mdpi.comresearchgate.net Therefore, the study of bostrycoidin and the development of sensitive methods for its identification are of practical importance in phytopathology for monitoring and managing plant diseases. mdpi.com

Current Research Trajectories and Academic Significance

Contemporary research on bostrycoidin is heavily focused on its biosynthesis and the potential for large-scale production through metabolic engineering. researchgate.net A significant challenge in utilizing bostrycoidin is the low yield obtained from its natural fungal producers. researchgate.netmdpi.com To overcome this, scientists are exploring the heterologous expression of the bostrycoidin biosynthetic gene cluster in more easily cultivable host organisms like the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica. researchgate.netnih.govfrontiersin.org

Researchers have successfully transferred the core genes responsible for its synthesis (fsr1, fsr2, and fsr3) from Fusarium solani into these yeast platforms. nih.govfrontiersin.org Studies have shown that Yarrowia lipolytica, an oleaginous yeast with a high flux of the necessary precursors acetyl-CoA and malonyl-CoA, can produce bostrycoidin at significantly higher titers (e.g., 35 mg/L) compared to initial trials in Saccharomyces cerevisiae (2.2 mg/L). researchgate.netfrontiersin.org This line of research demonstrates the potential of using engineered microorganisms as cell factories for producing complex fungal polyketides, which has broad implications for the industrial production of natural products. researchgate.netscispace.com

Structure

3D Structure

Propiedades

Número CAS |

4589-33-7 |

|---|---|

Fórmula molecular |

C15H11NO5 |

Peso molecular |

285.25 g/mol |

Nombre IUPAC |

6,9-dihydroxy-7-methoxy-3-methylbenzo[g]isoquinoline-5,10-dione |

InChI |

InChI=1S/C15H11NO5/c1-6-3-7-8(5-16-6)14(19)11-9(17)4-10(21-2)15(20)12(11)13(7)18/h3-5,17,20H,1-2H3 |

Clave InChI |

FGNZMGUTILLWJB-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=N1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O |

SMILES canónico |

CC1=CC2=C(C=N1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O |

Otros números CAS |

4589-33-7 |

Sinónimos |

bostrycoidin |

Origen del producto |

United States |

Advanced Biosynthetic Pathway Elucidation

Polyketide Biosynthetic Origin and Precursor Utilization

Bostrycoidin's core structure originates from the polyketide pathway, a common route for the synthesis of a wide array of natural products in fungi. nih.gov This pathway utilizes simple acyl-CoA precursors to build complex carbon skeletons. In the case of bostrycoidin, the biosynthesis is initiated with one molecule of acetyl-CoA and utilizes six molecules of malonyl-CoA as extender units. nih.govfrontiersin.org

The assembly of the polyketide chain is catalyzed by a Type I Polyketide Synthase (PKS). nih.govaau.dk These are large, multifunctional enzymes that contain a series of domains, each responsible for a specific step in the iterative process of chain elongation and modification. nih.gov The PKS enzyme provides the structural framework for the controlled condensation of the acetyl-CoA and malonyl-CoA units. nih.govsynbioaustralasia.org

The key enzyme responsible for the initial step in bostrycoidin biosynthesis is a specific Type I PKS known by several designations, including FSR1, PKS3, and PGL1. researchgate.netresearchgate.net This enzyme is encoded by the fsr1 gene, which is part of the fusarubin (B154863) biosynthetic gene cluster found in all sequenced Fusarium species. frontiersin.orgresearchgate.netresearchgate.net FSR1 catalyzes the condensation of the acyl-CoA precursors to form and subsequently release the intermediate compound, 6-O-demethylfusarubinaldehyde. nih.govresearchgate.netnih.gov Heterologous expression of PKS3 has been shown to result in the production of this core scaffold compound. researchgate.netnih.gov

| Enzyme/Gene | Function | Precursors | Product |

| FSR1/PKS3/PGL1 | Type I Polyketide Synthase | 1x Acetyl-CoA, 6x Malonyl-CoA | 6-O-demethylfusarubinaldehyde |

Enzymatic Transformations in Bostrycoidin Formation

Following the synthesis of the polyketide backbone by FSR1, a series of modifications are carried out by other enzymes within the fusarubin gene cluster to ultimately yield bostrycoidin. researchgate.netresearchgate.net

An essential step in the pathway is the oxygenation of the polyketide intermediate. This reaction is catalyzed by FSR3, a FAD-dependent monooxygenase. nih.govfrontiersin.orgresearchgate.net Monooxygenases are enzymes that incorporate one atom of molecular oxygen into a substrate. nih.govnih.gov The fsr3 gene encodes this enzyme, which plays a crucial role in the hydroxylation of the aromatic ring system of the bostrycoidin precursor. researchgate.netresearchgate.net

Another critical modification is the methylation of hydroxyl groups, a reaction catalyzed by the FSR2 O-methyltransferase. nih.govfrontiersin.orgresearchgate.net Encoded by the fsr2 gene, this enzyme transfers a methyl group, typically from S-adenosyl methionine, to the oxygen atom of a hydroxyl group on the molecule. researchgate.netresearchgate.net This O-methylation is a key step in the formation of the final bostrycoidin structure. researchgate.net

A unique feature of the bostrycoidin biosynthetic pathway is the incorporation of a nitrogen atom, which is proposed to occur through a non-enzymatic process. nih.govresearchgate.netresearchgate.net Following the action of the PKS, the intermediate, 6-O-demethylfusarubinaldehyde, is believed to spontaneously react with free ammonia (B1221849) present in the cellular environment. nih.govresearchgate.netnih.govmdpi.com This incorporation of ammonia is a crucial step that leads to the formation of the characteristic aza-anthraquinone structure of bostrycoidin. researchgate.net Subsequent oxygenation by FSR3 and O-methylation by FSR2 complete the biosynthesis. researchgate.netnih.gov The heterologous expression of just PKS3, fsr2, and fsr3 has been shown to be sufficient for the production of bostrycoidin in yeast, supporting the hypothesis of a non-enzymatic ammonia incorporation step. researchgate.net

| Step | Enzyme/Process | Substrate (Intermediate) | Modification | Product (Intermediate) |

| 1 | FSR1 (PKS) | Acetyl-CoA, Malonyl-CoA | Polyketide synthesis | 6-O-demethylfusarubinaldehyde |

| 2 | Non-enzymatic | 6-O-demethylfusarubinaldehyde, Ammonia | Ammonia incorporation | Nitrogen-containing intermediate |

| 3 | FSR3 (Monooxygenase) | Nitrogen-containing intermediate | Oxygenation/Hydroxylation | Hydroxylated intermediate |

| 4 | FSR2 (O-methyltransferase) | Hydroxylated intermediate | O-methylation | Bostrycoidin |

Intermediary Compounds (e.g., 6-O-demethylfusarubinaldehyde)

The biosynthesis of bostrycoidin is initiated by a type I polyketide synthase (PKS). nih.govfrontiersin.org This enzyme utilizes one molecule of acetyl-CoA as a starter unit and six molecules of malonyl-CoA as extender units. nih.govfrontiersin.org The iterative action of the PKS assembles these precursors into a heptaketide chain, which is then cyclized and released.

The primary product released from the PKS is the key intermediary compound, 6-O-demethylfusarubinaldehyde. nih.govfrontiersin.orgresearchgate.net This aldehyde is the central precursor not only for bostrycoidin but also for related fusarubin compounds. researchgate.netnih.gov The pathway diverges after the formation of this intermediate. For bostrycoidin synthesis, the next crucial step is the incorporation of a nitrogen atom, which is proposed to occur through a non-enzymatic reaction with ammonia. nih.govfrontiersin.orgresearchgate.net Following this amination, further enzymatic modifications, including oxygenation and methylation, occur to yield the final bostrycoidin molecule. nih.govfrontiersin.orgresearchgate.net

Biosynthetic Gene Cluster Characterization

The genes responsible for bostrycoidin production are organized into a biosynthetic gene cluster (BGC). nih.govfrontiersin.org This clustering facilitates the coordinated regulation and expression of the enzymes required for the pathway. The core fusarubin gene cluster, which directs the synthesis of bostrycoidin and related pigments, is notably one of three PKS clusters found in all sequenced Fusarium species. nih.govfrontiersin.orgresearchgate.net

Identification and Organization of Genes (e.g., fsr1, fsr2, fsr3)

The core set of genes essential for bostrycoidin biosynthesis has been identified and characterized. aau.dk These genes are typically found in close proximity within the Fusarium genome. The key enzymes are encoded by fsr1, fsr2, and fsr3. nih.govfrontiersin.orgnih.gov

fsr1 : This gene encodes the non-reducing polyketide synthase (NR-PKS), FSR1. nih.govresearchgate.net This large, multi-domain enzyme is responsible for the initial assembly of the polyketide chain from acetyl-CoA and malonyl-CoA and its subsequent cyclization to form 6-O-demethylfusarubinaldehyde. nih.govfrontiersin.orgresearchgate.net

fsr2 : This gene encodes FSR2, an O-methyltransferase. nih.govresearchgate.netresearchgate.net This enzyme catalyzes the methylation of a hydroxyl group on the anthraquinone (B42736) scaffold during the later stages of the pathway. nih.govresearchgate.net

fsr3 : This gene encodes FSR3, an FAD-dependent monooxygenase. nih.govresearchgate.netresearchgate.net This enzyme is responsible for an oxygenation step that modifies the molecule after the incorporation of ammonia. nih.govresearchgate.net

Heterologous expression of just these three core genes (fsr1, fsr2, and fsr3) in hosts like Saccharomyces cerevisiae and Yarrowia lipolytica has been shown to be sufficient for bostrycoidin production, confirming their central role in the pathway. nih.govresearchgate.netaau.dk

| Gene | Encoded Enzyme | Function in Bostrycoidin Biosynthesis |

| fsr1 | Polyketide Synthase (PKS) | Assembles acetyl-CoA and malonyl-CoA into the polyketide backbone, forming 6-O-demethylfusarubinaldehyde. nih.govfrontiersin.orgresearchgate.net |

| fsr2 | O-methyltransferase | Catalyzes the O-methylation of the anthraquinone core. nih.govresearchgate.netresearchgate.net |

| fsr3 | FAD-dependent monooxygenase | Performs an oxygenation step on the molecule. nih.govresearchgate.netresearchgate.net |

Post-Translational Modifications and Enzyme Activation (e.g., Phosphopantetheinyl Transferases, PPTases)

For the FSR1 polyketide synthase to be active, it must undergo a crucial post-translational modification. nih.gov The acyl-carrier protein (ACP) domains within the PKS must be converted from their inactive apo-form to the active holo-form. nih.gov This activation is catalyzed by a phosphopantetheinyl transferase (PPTase). nih.govbiorxiv.org

The PPTase facilitates the transfer of a 4'-phosphopantetheinyl moiety from Coenzyme-A to a conserved serine residue on the ACP domains. nih.gov This prosthetic group acts as a flexible arm that tethers the growing polyketide chain and shuttles it between the various catalytic domains of the PKS. biorxiv.org The selection of an appropriate PPTase is critical for efficient polyketide synthesis, especially in heterologous expression systems. Research has shown that partnering a PKS with a more compatible PPTase can significantly boost the production of the target polyketide. nih.gov For instance, the PPTase from Fusarium verticillioides (FvPPT1) has proven to be highly efficient in activating the bostrycoidin PKS, leading to higher product titers compared to more commonly used PPTases. nih.gov

Comparative Biosynthesis with Related Fungal Aza-Anthraquinones and Fusarubins

The bostrycoidin pathway is closely related to the biosynthesis of other well-known Fusarium pigments, namely the fusarubins. These pathways often share the same initial steps and gene clusters, with variations in later enzymatic reactions leading to a diversity of final products.

Relationship to Javanicin and Anhydrofusarubin Biosynthesis

Bostrycoidin, javanicin, and anhydrofusarubin are all derived from the common intermediate 6-O-demethylfusarubinaldehyde, which is synthesized by the PKS FSR1. researchgate.netnih.gov The biosynthetic pathways diverge from this point.

The formation of bostrycoidin is characterized by the non-enzymatic incorporation of ammonia into the molecule, followed by sequential oxygenation by FSR3 and O-methylation by FSR2. researchgate.netnih.gov In contrast, the biosynthesis of javanicin and anhydrofusarubin proceeds without the incorporation of nitrogen. researchgate.net These fusarubins are formed when the tailoring enzymes, FSR2 and FSR3, act on intermediates downstream of 6-O-demethylfusarubinaldehyde in the absence of amination. researchgate.netmdpi.com The specific end-product can be influenced by the culture conditions, particularly the nitrogen source available to the fungus. mdpi.com For example, media containing free ammonium (B1175870) can favor the production of bostrycoidin. mdpi.com

Species-Specific Pathway Variations in Fusarium

While the core fusarubin/bostrycoidin gene cluster is conserved across the Fusarium genus, there are notable species-specific variations that can alter the final metabolic output. researchgate.netnih.gov The PKS3 (FSR1) biosynthetic pathway can differ among various Fusarium species. researchgate.net

For example, in Fusarium graminearum, the homologous gene cluster contains an additional gene that is absent in the corresponding clusters of F. fujikuroi and F. verticillioides. researchgate.net This genetic difference leads to alternative secondary chemical modifications of the 6-O-demethylfusarubinaldehyde intermediate. Consequently, F. graminearum primarily produces bostrycoidins instead of the fusarubin structures typically synthesized by other Fusarium species under similar conditions. researchgate.net Furthermore, some species, like F. vanettenii from the F. solani species complex, demonstrate metabolic plasticity, producing both fusarubins and bostrycoidin in a manner that is dependent on the growth media. researchgate.net

Chemical Synthesis and Analog Design

Total Synthesis Methodologies

The complete chemical synthesis of bostrycoidin, a complex aza-anthraquinone, has been a subject of interest in organic chemistry. The approaches to its synthesis have evolved, reflecting broader advancements in synthetic methodologies.

The first formal total synthesis of bostrycoidin was a significant milestone, establishing a foundational route to its complex heterocyclic structure. A key historical approach, reported in 1987, laid the groundwork for future synthetic endeavors. researchgate.net This synthesis was achieved starting from a pyridine (B92270) derivative, demonstrating a convergent strategy to assemble the aza-anthraquinone core. researchgate.net An efficient, regiosepecific synthesis was also described starting from a naphthopyrone intermediate. researchgate.net These early methods were crucial in confirming the structure of bostrycoidin and providing a chemical means to access the molecule, independent of fungal fermentation.

Modern synthetic chemistry has seen the refinement of techniques that offer greater control and efficiency. For bostrycoidin, contemporary strategies have prominently featured directed lithiation, also known as directed ortho-metalation (DoM). researchgate.net This powerful technique utilizes a directing group on an aromatic ring to guide an organolithium base to deprotonate a specific adjacent position, creating a lithiated intermediate that can then react with an electrophile. thieme-connect.denih.gov

A notable application of this strategy in bostrycoidin synthesis involves the 4-selective lithiation of N,N-diisopropylnicotinamide. researchgate.net The amide group acts as the directing group, facilitating the removal of a proton at the C4 position of the pyridine ring. This key step is followed by a condensation reaction with an appropriate, highly substituted benzamide (B126) derivative, such as N,N-dimethyl-2,3,5-trimethoxybenzamide, to construct the core structure of the target molecule. researchgate.netresearchgate.net This directed lithiation approach provides a high degree of regioselectivity, which is often a challenge in the synthesis of polysubstituted aromatic and heteroaromatic compounds. rsc.org

The general principle of directed lithiation is outlined below:

| Step | Description | Key Reagents | Intermediate Formed |

| 1. Directed Lithiation | The amide directing group on the nicotinamide (B372718) precursor coordinates to a lithium amide base, directing deprotonation at the adjacent C4 position. | N,N-diisopropylnicotinamide, Lithium amide base (e.g., LTMP) | 4-Lithio-N,N-diisopropylnicotinamide |

| 2. Condensation | The lithiated pyridine intermediate acts as a nucleophile, attacking the carbonyl group of a substituted benzamide. | N,N-dimethyl-2,3,5-trimethoxybenzamide | A complex ketone intermediate |

| 3. Cyclization/Final Steps | Subsequent intramolecular reactions and functional group manipulations lead to the formation of the final aza-anthraquinone skeleton of bostrycoidin. | Acid/base catalysts | Bostrycoidin |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of biological catalysts (enzymes) to perform specific transformations within a chemical synthesis sequence. For bostrycoidin, this approach has been explored primarily through the heterologous expression of its native biosynthetic pathway in more tractable microbial hosts. nih.govdntb.gov.ua

Bostrycoidin is naturally produced by fungi of the Fusarium genus, notably Fusarium solani. nih.govsmolecule.com Its biosynthesis is orchestrated by a cluster of genes, primarily fsr1, fsr2, and fsr3. nih.gov Researchers have successfully transferred this entire gene cluster into the yeast Yarrowia lipolytica, turning the yeast into a factory for bostrycoidin production. nih.govdntb.gov.ua This represents a significant chemoenzymatic achievement, as the host organism provides the primary metabolic precursors (acetyl-CoA and malonyl-CoA), while the introduced enzymes perform the complex assembly and tailoring reactions. nih.gov

The key enzymatic steps are:

Polyketide Assembly : The polyketide synthase (PKS) enzyme, encoded by fsr1, catalyzes the initial condensation of one acetyl-CoA and six malonyl-CoA units to form the polyketide backbone. nih.govsmolecule.com

Intermediate Release : The PKS releases an aldehyde intermediate, 6-O-demethylfusarubinaldehyde. nih.gov

Tailoring Reactions : After non-enzymatic incorporation of an ammonia (B1221849) molecule, two tailoring enzymes, an FAD-dependent monooxygenase (fsr3) and an O-methyltransferase (fsr2), perform the final oxygenation and methylation steps to yield bostrycoidin. nih.govsmolecule.com

This heterologous production strategy in Y. lipolytica has yielded significantly higher titers of bostrycoidin compared to previous attempts in Saccharomyces cerevisiae, demonstrating the potential of this yeast as a robust platform for producing complex fungal polyketides. nih.gov

Design and Generation of Bostrycoidin Analogues and Derivatives

The creation of analogues and derivatives is fundamental to exploring the chemical space around a natural product and for probing its structure-activity relationships.

Strategies for modifying the bostrycoidin structure can be pursued through several avenues.

Synthetic Modification : The total synthesis routes, particularly the directed lithiation strategy, are amenable to diversification. researchgate.net By using different substituted benzamide or nicotinamide precursors in the synthetic sequence, a wide range of analogues with varied substitution patterns on the aromatic rings could be generated. For example, altering the substituents on the benzamide reactant would lead to analogues modified on the benzenoid portion of the anthraquinone (B42736) core.

Biosynthetic Engineering : The chemoenzymatic approach offers pathways for diversification. dntb.gov.ua Genetic modification of the tailoring enzymes (fsr2 and fsr3) could lead to the production of novel derivatives. For instance, inactivating the fsr2 O-methyltransferase gene could lead to the accumulation of a demethylated precursor. A naturally occurring analogue, 8-O-methyl bostrycoidin, has been identified, highlighting the potential for modifications at this position. researchgate.net

Semi-synthesis : Another strategy involves the chemical modification of the natural product itself. The bostrycoidin molecule has several reactive handles, including hydroxyl and carbonyl groups, which can be subjected to chemical reactions like etherification, esterification, or reduction to generate derivatives.

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological or chemical activity. gardp.org From a fundamental chemical perspective, SAR involves understanding how specific structural features influence a molecule's properties, such as its shape, electronic distribution, and reactivity. researchgate.netmdpi.com

For bostrycoidin, the key structural features that likely govern its properties are:

The Aza-anthraquinone Core : This large, planar, and aromatic system is the fundamental scaffold. The nitrogen atom in the pyridine ring significantly influences the electron distribution of the entire system compared to a simple anthraquinone.

Oxygenated Substituents : The molecule is decorated with hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and carbonyl (=O) groups. These groups are key sites for hydrogen bonding and potential coordination with other molecules. mdpi.com

Tautomerism and Conformations : Quantum chemical studies show that bostrycoidin can exist in different tautomeric forms, although the primary form is significantly more stable. mdpi.com The energy difference to the next lowest-energy tautomer is about 3 kcal/mol, suggesting a low population of this state under normal conditions. mdpi.com The rotation of the methoxy group also leads to different conformers with similar energy levels. mdpi.com These subtle structural variations can impact how the molecule interacts with its environment.

An SAR analysis would systematically investigate how modifications to these features alter the molecule's fundamental chemical character. For example, modifying the hydroxyl groups to methoxy groups (or vice-versa) would change the molecule's hydrogen-bonding capability and lipophilicity. Altering the position of the nitrogen atom within the quinone framework would create isomers with distinct electronic properties, which could be explored through targeted synthesis.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the metabolite profiling and identification of Bostrycoidin. criver.comwaters.com This powerful analytical method allows for the precise mass determination of the molecule and its fragments, facilitating the elucidation of its elemental composition with high confidence. waters.com When coupled with liquid chromatography (LC-MS), HRMS provides the sensitivity and precision necessary to detect and distinguish Bostrycoidin from a complex mixture of other metabolites, even at very low concentrations. criver.com

The accurate mass measurements provided by HRMS are critical in differentiating Bostrycoidin from other compounds with similar nominal masses. nih.gov This capability is essential in metabolomics studies where complex biological samples are analyzed. waters.comccamp.res.in The data generated from HRMS, including isotopic patterns, further aids in confirming the elemental formula and structural features of Bostrycoidin. waters.com

Table 1: Key HRMS Parameters for Bostrycoidin Analysis

| Parameter | Value/Information | Source |

| Molecular Formula | C₁₅H₁₁NO₅ | nih.gov |

| Molecular Weight | 285.25 g/mol | nih.gov |

| Exact Mass | 285.06372245 Da | nih.gov |

| Key Application | Metabolite profiling, structural elucidation | criver.com |

| Advantage | High accuracy and resolution for confident identification | waters.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of Bostrycoidin. mdpi.comresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. This data is fundamental for piecing together the complex polycyclic structure of Bostrycoidin.

Advanced 2D NMR techniques, such as Heteronuclear Multiple-Quantum Coherence (HMQC), are employed to establish correlations between directly bonded protons and carbons, further solidifying the structural assignment. researchgate.net The chemical shifts and coupling constants observed in the NMR spectra are unique to the Bostrycoidin molecule, serving as a definitive fingerprint for its identification. researchgate.net Structure-based assignment (SBA) techniques, which may utilize homologous protein structures as templates, can also accelerate the resonance assignment process in NMR studies. wikipedia.org

Table 2: Reported NMR Data for Bostrycoidin Analogs

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Source |

| ¹H | Data not available in search results | ||||

| ¹³C | Data not available in search results |

Vibrational Spectroscopy Techniques (e.g., Infrared, Raman) for Molecular Fingerprinting

IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations in bonds with a changing dipole moment. photothermal.com Theoretical calculations predict the most active IR peaks for Bostrycoidin, with intense characteristic peaks noted around 1585 cm⁻¹ and 1632 cm⁻¹. The most active IR peak is predicted to be at 1260 cm⁻¹. mdpi.com The high-frequency region of the IR spectrum (above 2800 cm⁻¹) is characterized by hydrogen stretching vibrations, including those in the OH groups. mdpi.com

Raman spectroscopy, on the other hand, measures the inelastic scattering of light and is particularly sensitive to non-polar bonds. photothermal.com Theoretical calculations have also been used to predict the Raman activity of Bostrycoidin's vibrational modes. mdpi.com The "fingerprint" region in both IR and Raman spectra, typically between 300 and 1900 cm⁻¹, is especially useful for characterizing and identifying the molecule. spectroscopyonline.com

Table 3: Predicted Vibrational Frequencies for Bostrycoidin

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy | Source |

| > 2800 | Hydrogen stretching vibrations (e.g., OH groups) | IR | mdpi.com |

| 1632 | Characteristic peak | IR | mdpi.com |

| 1585 | Characteristic peak | IR | mdpi.com |

| 1260 | Most active predicted peak | IR | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the Bostrycoidin molecule. mdpi.comshu.ac.uk The absorption of UV or visible light promotes outer electrons from a lower energy state to a higher energy state. shu.ac.uklibretexts.org For organic molecules like Bostrycoidin with conjugated π systems, these transitions, particularly π → π* and n → π* transitions, occur in the experimentally accessible range of 200-700 nm. shu.ac.uklibretexts.org

The UV-Vis absorption spectrum of Bostrycoidin is characterized by several absorption bands, which are a result of the extensive conjugation in its polycyclic aromatic structure. mdpi.comresearchgate.net Theoretical calculations using time-dependent density functional theory (TD-DFT) have been performed to simulate the electronic absorption spectrum of Bostrycoidin. mdpi.comnih.gov These calculations show good agreement with experimental data and predict the longest-wavelength transition (HOMO-LUMO) to be around 498 nm. mdpi.comnih.govresearchgate.net The calculated UV-Vis absorbance spectrum for Bostrycoidin shows four distinct bands. researchgate.net

Table 4: Calculated UV-Vis Absorption Data for Bostrycoidin

| Wavelength (nm) | Transition | Source |

| ~498 | HOMO-LUMO | mdpi.comnih.govresearchgate.net |

| Multiple bands | π → π* and n → π* | shu.ac.uklibretexts.orgresearchgate.net |

Quantum Chemical Calculations for Theoretical Spectroscopic Data and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural and spectroscopic properties of Bostrycoidin. mdpi.comnih.govresearchgate.netnih.gov These computational methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic spectra, providing valuable data that complements experimental findings. mdpi.comdiva-portal.org

Density Functional Theory (DFT) Applications in Conformational and Tautomeric Analysis

DFT has been instrumental in studying the conformational landscape and tautomeric possibilities of the Bostrycoidin molecule. mdpi.comnih.govresearchgate.net Calculations have been used to determine the most stable geometry of Bostrycoidin and to investigate higher-energy conformers and tautomers. mdpi.comnih.govresearchgate.net For instance, the rotation of the methoxy (B1213986) (OMe) group has been studied, revealing that the resulting conformational rotamers have similar energies. mdpi.comresearchgate.net

DFT calculations have also shown that the lowest-energy tautomer of Bostrycoidin is about 3 kcal/mol higher in energy than the most stable structure, indicating a relatively low population of this tautomeric state. mdpi.comnih.govresearchgate.net The potential energy barrier for the transition from the most stable state to a higher-lying conformational isomer has been calculated to be around 4.29 and 4.73 kcal/mol in the gas phase and chloroform (B151607) solution, respectively. mdpi.com

Theoretical Modeling of Electronic and Vibrational Spectra

Theoretical modeling using quantum chemical methods provides a detailed interpretation of the experimental electronic and vibrational spectra of Bostrycoidin. mdpi.comosti.gov Time-dependent DFT (TD-DFT) is used to simulate the UV-Vis absorption spectrum by calculating the energies of electronic singlet-singlet transitions. mdpi.comnih.gov This approach has successfully predicted the main features of the Bostrycoidin spectrum, including the HOMO-LUMO transition. mdpi.comnih.gov

Similarly, DFT calculations are used to model the vibrational (IR and Raman) spectra. mdpi.com By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed spectral peaks to specific molecular motions. mdpi.com For Bostrycoidin, the vibrational spectrum has been modeled, and the most active peaks in the IR absorbance spectrum have been assigned, providing a deeper understanding of its molecular vibrations. mdpi.comnih.govresearchgate.net

Advanced Chromatographic Separation and Purification Strategies

The isolation and purification of Bostrycoidin from complex fungal matrices necessitate the use of advanced chromatographic techniques. These methods are crucial for separating the target compound from a multitude of structurally similar polyketides and other secondary metabolites. High-resolution analytical techniques are employed for detection and quantification, while preparative-scale chromatography is essential for obtaining pure Bostrycoidin for further study.

Modern separation strategies are characterized by high efficiency, resolution, and sensitivity. Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are fundamental to the analysis of Bostrycoidin. nih.gov UPLC systems, which utilize columns with sub-2 µm particles, offer enhanced resolution and faster analysis times compared to traditional HPLC. organomation.com

For quantitative analysis, these liquid chromatography systems are often coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry like Quadrupole Time-of-Flight (Q-TOF). For instance, Bostrycoidin has been quantified using LC-MS/MS by monitoring specific mass transitions. frontiersin.org Untargeted studies of fungal secondary metabolites, including Bostrycoidin, have been successfully conducted using UPLC-Q-TOF-MS, which allows for the identification of compounds based on their accurate mass and fragmentation patterns. plantsciencejournal.com

The purification of Bostrycoidin on a larger scale requires the transfer of analytical methods to preparative chromatography. nih.gov Preparative HPLC is a standard technique for isolating specific compounds from complex mixtures. europeanpharmaceuticalreview.com The goal in preparative chromatography is to balance purity, yield, and throughput. rotachrom.com To achieve high purity, strategies may involve multi-step purification processes or the use of advanced techniques like counter-current chromatography (CCC). CCC is a liquid-liquid separation technique that avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption and degradation of the target compound. europeanpharmaceuticalreview.comrotachrom.com Optimizing factors such as solvent selection, flow rate, and sample loading is critical for an efficient purification process. nih.goveuropeanpharmaceuticalreview.com

Table 1: Chromatographic Techniques for Bostrycoidin Analysis and Purification

| Technique | Application | Key Features | References |

|---|---|---|---|

| UPLC-Q-TOF-MS | Untargeted metabolomic profiling and identification of Bostrycoidin in fungal extracts. | Provides high resolution and accurate mass data, enabling the identification of unknown compounds. | plantsciencejournal.com |

| LC-MS/MS | Targeted quantification of Bostrycoidin. | Highly sensitive and selective; uses specific mass transitions for precise measurement. | frontiersin.org |

| Preparative HPLC | Isolation and purification of Bostrycoidin from crude extracts. | Allows for processing larger quantities of material to obtain pure compounds for structural elucidation and bioactivity testing. | europeanpharmaceuticalreview.com |

| Counter-Current Chromatography (CCC) | Advanced purification strategy. | A support-free liquid-liquid chromatography method that minimizes sample degradation and loss. | europeanpharmaceuticalreview.comrotachrom.com |

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) for Comprehensive Analysis

The study of Bostrycoidin has been significantly advanced by the integration of "omics" technologies, particularly metabolomics and transcriptomics. referencecitationanalysis.com These high-throughput approaches provide a holistic view of the biological processes governing the production of Bostrycoidin and other secondary metabolites in fungi. researchgate.net

Metabolomics involves the comprehensive analysis of all metabolites within a biological system. In the context of Bostrycoidin, untargeted metabolomics is used to profile the full spectrum of secondary metabolites produced by a fungus under specific conditions. Using techniques like UPLC-Q-TOF-MS, researchers can identify and compare the relative abundance of numerous compounds, including Bostrycoidin and its biosynthetic precursors and analogs like fusarubin (B154863) and javanicin. plantsciencejournal.comresearchgate.net This approach has been instrumental in characterizing the metabolic profile of fungi such as Sclerotinia sclerotiorum and in analyzing the metabolic consequences of genetic modifications in Fusarium species. plantsciencejournal.comresearchgate.netresearchgate.net For example, metabolomic analysis of a genetically edited Fusarium strain revealed a significant down-accumulation of pigmented polyketides, including fusarubin and javanicin. researchgate.net

Transcriptomics focuses on the complete set of RNA transcripts in a cell, providing a snapshot of gene expression. For Bostrycoidin, transcriptome analysis is crucial for understanding the regulation of its biosynthetic gene cluster. nih.gov By comparing the transcriptomes of fungi under different conditions or between different species, scientists can identify which genes are actively involved in Bostrycoidin production. nih.gov Comparative transcriptomic studies in Fusarium have shed light on the function of specific genes within the bostrycoidin pathway, such as the PGL gene cluster. nih.gov These studies have shown that the expression levels of core biosynthetic genes can vary significantly, impacting the final yield of the compound. nih.gov Transcriptomics has also been applied to engineered host organisms like Yarrowia lipolytica to understand and optimize the heterologous production of Bostrycoidin. frontiersin.orgacs.org

The true power of these technologies lies in their integration . By combining metabolomic and transcriptomic data, a direct link can be established between gene expression and metabolite production. researchgate.net For instance, observing the downregulation of a specific biosynthetic gene in a transcriptomic dataset can explain the reduced accumulation of Bostrycoidin or related metabolites in the corresponding metabolomic data. This integrated multi-omics approach provides a comprehensive understanding of the molecular machinery and regulatory networks behind Bostrycoidin biosynthesis, which is essential for efforts to engineer its production in heterologous hosts. referencecitationanalysis.comresearchgate.net

Table 2: Findings from Omics-Based Studies of Bostrycoidin

| Omics Technology | Organism(s) | Key Findings | References |

|---|---|---|---|

| Metabolomics (UPLC-Q-TOF-MS) | Sclerotinia sclerotiorum | Identified Bostrycoidin as one of the major secondary metabolites produced by the pathogen. | plantsciencejournal.com |

| Metabolomics & Transcriptomics | Fusarium sp. | Showed that editing a transcription factor (FspTF) altered the regulation of secondary metabolism, leading to the down-accumulation of polyketides like fusarubin and javanicin. | researchgate.net |

| Comparative Transcriptomics | Fusarium graminearum, F. neocosmosporiellum, among others | Revealed transcriptional divergence of orthologous genes in the Bostrycoidin biosynthesis cluster (PGL genes), indicating evolutionary changes in gene regulation. | nih.gov |

| Transcriptomics & Heterologous Production | Yarrowia lipolytica | Used to analyze and engineer gene expression to improve the heterologous production of Bostrycoidin. | frontiersin.orgacs.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-O-demethyl-5-deoxyanhydrofusarubin |

| Anhydrofusarubin |

| Bostrycoidin |

| Fumonisin B4 |

| Fusaproliferin |

| Fusarubin |

| Javanicin |

| Linolenic acid |

Biotechnological Production and Metabolic Engineering

Heterologous Expression Systems for Bostrycoidin Production

The transfer of the bostrycoidin biosynthetic gene cluster from its native producer, Fusarium solani, into well-characterized microbial hosts is a key strategy for controlled production. frontiersin.orgnih.gov Yeast platforms have emerged as particularly suitable for this purpose due to their genetic tractability and inherent metabolic pathways that provide the necessary precursors for polyketide synthesis. dntb.gov.uanih.gov

Yeast Platforms (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica)

Saccharomyces cerevisiae, a widely used model organism in synthetic biology, was one of the first hosts for the heterologous production of bostrycoidin. nih.gov By introducing the core biosynthetic genes (fsr1, fsr2, and fsr3) from F. solani into S. cerevisiae, researchers successfully demonstrated the production of bostrycoidin. nih.gov The expression system utilized an inducible bidirectional galactose promoter to control the transcription of the biosynthetic genes. nih.govnih.gov This initial proof-of-concept work yielded a maximum titer of 2.2 mg/L after two days of induction. nih.gov

More recently, the oleaginous yeast Yarrowia lipolytica has been explored as a superior host for bostrycoidin production. dntb.gov.uafrontiersin.org This yeast is known for its high flux of acetyl-CoA and malonyl-CoA, the primary building blocks for polyketide biosynthesis, which are typically channeled into lipid synthesis. dntb.gov.uafrontiersin.org By redirecting this metabolic flux, researchers hypothesized that Y. lipolytica could achieve higher bostrycoidin titers. frontiersin.org This approach proved successful, with Y. lipolytica strains engineered to produce bostrycoidin reaching titers of up to 35 mg/L, a significant improvement over the yields obtained in S. cerevisiae. dntb.gov.uafrontiersin.org

Optimization of Host Strains for Enhanced Titer and Purity

Efforts to improve bostrycoidin production have focused on optimizing the host strains. In S. cerevisiae, a key consideration is the co-expression of a 4'-phosphopantetheinyl transferase (PPTase). nih.govresearchgate.net The acyl carrier protein (ACP) domains of the polyketide synthase (PKS) require phosphopantetheinylation to become active, a modification catalyzed by a PPTase. nih.gov Co-expression of a compatible PPTase, such as FvPPT1 from Fusarium verticillioides, was found to be crucial for efficient bostrycoidin synthesis. nih.gov Studies have shown that the choice of PPTase can significantly impact the final titer, with FvPPT1 proving to be the most effective partner for the bostrycoidin PKS in S. cerevisiae, yielding up to 5.9 mg/L. nih.gov

In Y. lipolytica, optimization has also involved exploring different cultivation conditions. frontiersin.org It was observed that the highest bostrycoidin titers were achieved in flat-bottom shake flasks, despite baffled flasks showing more prolific growth in terms of biomass. frontiersin.org This suggests that factors such as aeration can influence the final product yield, possibly due to polymerization of bostrycoidin under high aeration conditions. frontiersin.org A decrease in bostrycoidin titers after extended cultivation was also noted, which may be attributed to its intracellular accumulation and limited solubility. frontiersin.orgnih.gov

Table 1: Comparison of Bostrycoidin Production in Different Yeast Hosts

| Host Organism | Key Genetic Modifications | Maximum Titer (mg/L) |

| Saccharomyces cerevisiae | Expression of fsr1, fsr2, fsr3 from F. solani with an inducible galactose promoter. | 2.2 nih.gov |

| Saccharomyces cerevisiae | Co-expression of fsr1, fsr2, fsr3 and FvPPT1. | 5.9 nih.gov |

| Yarrowia lipolytica | CRISPR-Cas9 mediated integration of fsr1, fsr2, fsr3 from F. solani. | 35 dntb.gov.uafrontiersin.org |

Genetic Engineering Strategies for Pathway Manipulation

Advanced genetic engineering tools have been instrumental in manipulating the bostrycoidin biosynthetic pathway for enhanced production. These strategies aim to precisely control gene expression and redirect metabolic resources within the host organism.

CRISPR-Cas9 Mediated Gene Integration for Biosynthetic Pathway Introduction

The CRISPR-Cas9 system has become a powerful tool for genome editing in yeast, enabling the markerless integration of the bostrycoidin biosynthetic genes into the host's chromosome. dntb.gov.uafrontiersin.orgresearchgate.net This approach was successfully employed in Y. lipolytica to introduce the fsr1, fsr2, and fsr3 genes from F. solani. dntb.gov.uafrontiersin.org Targeted genomic integration offers several advantages over plasmid-based expression systems, including greater genetic stability and more predictable gene expression levels. The use of a CRISPR-Cas9 system developed specifically for Y. lipolytica facilitated the efficient and targeted insertion of the entire biosynthetic pathway. frontiersin.org

Overexpression of Biosynthetic Genes and Helper Enzymes

Increasing the expression levels of the core biosynthetic genes and essential helper enzymes is a common strategy to boost the production of a target metabolite. In the context of bostrycoidin, this includes the polyketide synthase (fsr1), the O-methyltransferase (fsr2), the FAD-dependent monooxygenase (fsr3), and a suitable PPTase. nih.govnih.gov By placing these genes under the control of strong, inducible promoters, their expression can be tightly regulated and maximized during the production phase. nih.govnih.gov The choice of promoter system is critical; for instance, the galactose-inducible promoter system in S. cerevisiae has been effectively used for this purpose. nih.gov

Metabolic Flux Redirection Approaches in Host Organisms

A key advantage of using oleaginous yeasts like Y. lipolytica is the potential to redirect the high flux of acetyl-CoA and malonyl-CoA from lipid synthesis towards polyketide production. dntb.gov.uafrontiersin.org Several metabolic engineering strategies have been explored to achieve this. One approach involved the overexpression of enzymes involved in lipid β-oxidation, such as TGL4 and AOX2, with the hypothesis that this would increase the intracellular pool of acetyl-CoA available for bostrycoidin synthesis. dntb.gov.uafrontiersin.org However, in the case of bostrycoidin, this particular strategy did not lead to a significant increase in titers. dntb.gov.uafrontiersin.org

Nevertheless, the principle of redirecting metabolic flux remains a promising avenue for future optimization. Other strategies, such as the downregulation of competing pathways or the overexpression of enzymes that directly produce acetyl-CoA and malonyl-CoA, could prove more effective. The success of such approaches in increasing the production of other polyketides in Y. lipolytica suggests that further tuning of the metabolic network holds significant potential for enhancing bostrycoidin yields. nih.gov

Fermentation Optimization for Scalable Production

The scalable production of bostrycoidin through fermentation is a critical step for its potential industrial applications, which range from pharmaceuticals to eco-friendly pigments. mdpi.commdpi.com Optimizing the fermentation process is paramount to achieving high yields and purity, which are often challenging in the native fungal producers due to the concurrent synthesis of a portfolio of structurally related compounds. researchgate.net Research efforts focus on manipulating cultivation parameters and developing efficient recovery methods to enhance the economic viability of bostrycoidin production. mdpi.comd-nb.info The transition from laboratory-scale experiments to large-scale bioreactors requires careful consideration of bioprocess-related variables to maintain or improve productivity. d-nb.infonih.gov

Influence of Cultivation Conditions (e.g., Media Composition, Carbon and Nitrogen Sources) on Biosynthesis

The biosynthesis of bostrycoidin by fungi, particularly Fusarium species, is highly sensitive to the composition of the cultivation medium. mdpi.comnih.gov The choice of carbon and nitrogen sources can dramatically influence not only the total yield of polyketides but also the selectivity towards a specific compound like bostrycoidin. mdpi.comresearchgate.net

Detailed studies on Fusarium solani have demonstrated that the production profile of fusarubins, including bostrycoidin, can be steered by altering the primary nutrients. mdpi.com For instance, media composed of maltose (B56501) as the carbon source and ammonium (B1175870) tartrate as the nitrogen source were found to yield large amounts of bostrycoidin with minimal production of other related compounds like fusarubin (B154863), javanicin, and anhydrofusarubin. mdpi.comekb.eg Conversely, when sucrose (B13894) is used with sodium nitrate, the production shifts to favor fusarubin. mdpi.com

An increase in the concentration of the nitrogen source can also trigger the synthesis of bostrycoidin. thaiscience.info In one study, when F. solani was grown on maltose with 4.6 g/L of ammonium tartrate, it primarily produced dihydrofusarubins and javanicin. thaiscience.info However, increasing the ammonium tartrate concentration to 6.9 g/L led to the synthesis of bostrycoidin. thaiscience.info The production of bostrycoidin has been observed to be stable and high in media containing sucrose and ammonium tartrate, although a slight decrease was noted at the highest concentrations of these nutrients. mdpi.com The production typically begins after a lag phase, with one study detecting bostrycoidin after 60 hours of cultivation, with yields increasing significantly up to 120 hours. mdpi.com

The heterologous production of bostrycoidin in hosts like Yarrowia lipolytica has also been explored. In these systems, cultivation conditions remain a significant factor for titer optimization. nih.govfrontiersin.org For example, significantly higher titers of bostrycoidin were achieved when cultivating the engineered Y. lipolytica strains in flat-bottom shake flasks compared to baffled flasks, even though the latter showed more prolific biomass growth. nih.govfrontiersin.org

Table 1: Effect of Media Composition on Bostrycoidin Production by Fusarium solani

| Carbon Source (50 g/L) | Nitrogen Source | Bostrycoidin Yield (mg/L) | Predominant Co-metabolites | Reference |

| Maltose | Ammonium Tartrate | High Yields (Specific value not stated, but favored bostrycoidin production) | Low levels of other fusarubins | mdpi.com |

| Maltose | Sodium Nitrate | 1.7 | Fusarubin, Javanicin, Anhydrofusarubin | mdpi.com |

| Glucose | Ammonium Tartrate | Low (Specific value not stated) | Javanicin | mdpi.com |

| Glucose | Sodium Nitrate | 1.2 | Fusarubin, Javanicin, Anhydrofusarubin | mdpi.com |

| Sucrose | Ammonium Tartrate | High (77 mg/L with 100 g/L sucrose and 6.9 g/L ammonium tartrate) | Fusarubin, Javanicin, Anhydrofusarubin | mdpi.com |

| Sucrose | Sodium Nitrate | Low (Max production with 100 g/L sucrose and 5 g/L sodium nitrate) | Fusarubin (132 mg/L), Anhydrofusarubin (36 mg/L) | mdpi.com |

| Glycerol | Ammonium Tartrate | Small Quantities | None | mdpi.com |

Strategies for Downstream Processing and Purification from Fermentation Broth

Downstream processing, which encompasses the recovery and purification of a product from the fermentation broth, is a critical and often challenging stage in biotechnological production. mt.com For bostrycoidin, this process is complicated by the fact that fungal biosynthesis often yields a mixture of structurally similar polyketides, such as fusarubin, javanicin, and anhydrofusarubin. researchgate.netmdpi.com This makes achieving high purity a significant hurdle for scaling up production. researchgate.netsciprofiles.com

The initial step in downstream processing is harvesting, which involves separating the fungal biomass from the liquid culture medium. mt.com Subsequent steps aim to isolate, purify, and concentrate the target compound. mt.com Given bostrycoidin's insolubility in water and solubility in various organic solvents like ethanol, acetone, and chloroform (B151607), traditional methods often involve solvent extraction. researchgate.netdrugfuture.com However, the use of large volumes of organic solvents on an industrial scale presents economic, safety, and environmental challenges. researchgate.net

Harvest and Filtration: Initial separation of the fungal cells from the broth. mt.com

Primary Capture/Extraction: Isolating the crude mixture of pigments from the clarified broth, potentially using solvent extraction or adsorption methods. mt.comsintef.no

Purification: Employing techniques like membrane filtration (microfiltration) to separate bostrycoidin from other co-produced fusarubins. sciprofiles.comresearchgate.net This step may also involve chromatography for final polishing. sintef.no

Concentration: Using methods like ultrafiltration to concentrate the purified bostrycoidin solution. mt.com

This membrane-based approach offers a promising path for developing a more scalable and environmentally friendly purification process for bostrycoidin. sciprofiles.com

Mechanistic Studies and Biological Interactions Non Clinical/non Dosage Focus

Cellular and Molecular Mechanisms of Action

The biological effects of bostrycoidin are rooted in its interactions at the cellular and molecular level, influencing key enzymatic processes and metabolic pathways.

Enzymatic Interaction Profiles and Pathway Modulation

Bostrycoidin's biosynthesis is a complex process involving a suite of enzymes. The core of this pathway is a type I polyketide synthase (PKS), FSR1 (also known as PKS3), which assembles the polyketide chain from acetyl-CoA and malonyl-CoA. frontiersin.org Following the initial synthesis, the intermediate undergoes further modifications, including oxygenation by a FAD-dependent monooxygenase (FSR3) and O-methylation by an O-methyltransferase (FSR2), to yield bostrycoidin. frontiersin.orgnih.gov The biosynthesis of bostrycoidin is intrinsically linked to the fusarubin (B154863) biosynthetic gene cluster (BGC) found in Fusarium solani. frontiersin.orgnih.gov

Studies involving the heterologous expression of these genes in organisms like Saccharomyces cerevisiae and Yarrowia lipolytica have been instrumental in elucidating the enzymatic steps. frontiersin.orgmdpi.com For instance, transferring the fsr1, fsr2, and fsr3 genes from F. solani into Y. lipolytica successfully established the bostrycoidin biosynthetic pathway in a new host. frontiersin.org Attempts to enhance production by overexpressing enzymes involved in lipid β-oxidation, such as TGL4 and AOX2, to increase the precursor pools of acetyl-CoA and malonyl-CoA did not, however, lead to a significant increase in bostrycoidin titers. frontiersin.orgnih.gov This suggests a tightly regulated and complex interplay of precursor supply and pathway flux.

Interactions with Fungal Metabolic and Regulatory Pathways

The production of bostrycoidin is tightly woven into the broader metabolic and regulatory networks of the producing fungus. frontiersin.org Its synthesis is often influenced by environmental cues and the availability of specific nutrients. For example, in Fusarium solani, the concentration of the nitrogen source can dictate the metabolic output. Lower concentrations of ammonium (B1175870) tartrate favor the production of fusarubins, while higher concentrations shift the pathway towards the synthesis of nitrogen-containing bostrycoidin. thaiscience.info This indicates a sophisticated regulatory mechanism that senses environmental nitrogen levels and directs the flux of common precursors towards different end products. thaiscience.info

Furthermore, the regulation of the bostrycoidin biosynthetic gene cluster is controlled by specific transcription factors. In Fusarium graminearum, the overexpression of the cluster-specific transcription factor, pglR, led to the identification of a seven-membered gene cluster responsible for the production of a 5-deoxybostrycoidin-based melanin (B1238610). nih.gov This highlights the role of dedicated regulatory proteins in activating the expression of the entire set of genes required for the synthesis of bostrycoidin and related compounds. The study of these regulatory networks is crucial for understanding how fungi control the production of their secondary metabolites in response to developmental or environmental signals. frontiersin.org

Role in Inter-Organismal Communication and Ecological Defense Mechanisms

Fungal secondary metabolites like bostrycoidin are not merely metabolic byproducts; they often play critical roles in how fungi interact with their environment and other organisms. longdom.orgnih.gov Bostrycoidin, with its antimicrobial properties, likely serves as a chemical defense mechanism, protecting the producing fungus from competing bacteria and other fungi in its ecological niche. mdpi.comuomustansiriyah.edu.iq The production of such compounds can be a key factor in determining the outcome of competitive interactions for resources and space.

Moreover, the production of pigments like bostrycoidin can be a response to environmental stress, including the presence of other microorganisms. nih.gov In antagonistic interactions, Fusarium species have been observed to produce red pigments, including bostrycoidin, potentially to inhibit the growth of competitors. nih.gov This suggests a role for bostrycoidin in mediating inter-organismal communication and warfare, shaping the microbial community structure in the surrounding environment. The pigment itself can also serve as a visual marker of Fusarium presence, indicating potential contamination of crops, fruits, and soils. mdpi.comresearchgate.net

Influence on Fungal Physiology and Pathogenesis (e.g., mycelial growth, pigmentation)

Bostrycoidin and its biosynthetic pathway have a significant impact on the physiology and pathogenic potential of the producing fungi. Pigmentation is a direct and visible consequence of bostrycoidin production. In Fusarium graminearum, the accumulation of a 5-deoxybostrycoidin-based melanin is responsible for the black pigmentation of its perithecia (fruiting bodies). nih.gov This pigmentation may offer protection against environmental stressors such as UV radiation.

Fundamental Biological Activities in Model Systems (pre-clinical/non-human, excluding dosage/safety profiles)

In vitro studies have revealed a range of fundamental biological activities of bostrycoidin, particularly its antimicrobial effects against various microorganisms.

Antimicrobial Effects in in vitro Models (e.g., against specific bacterial strains, yeast, Mycobacterium tuberculosis H37Rv)

Bostrycoidin has demonstrated notable antimicrobial activity in laboratory settings. From its initial discovery, it was recognized for its ability to inhibit the growth of Mycobacterium tuberculosis strain H37Rv in vitro. mdpi.comresearchgate.net This antitubercular activity has been a consistent finding in subsequent research. mdpi.com

Beyond its effect on mycobacteria, bostrycoidin exhibits broad-spectrum antimicrobial properties. It has shown activity against various Gram-positive bacteria. mdpi.com Research has also documented its effectiveness against Escherichia coli, Bacillus megaterium, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.comsci-hub.se In addition to its antibacterial effects, bostrycoidin has demonstrated antifungal activity against yeast, such as Candida albicans. mdpi.comnih.gov

The table below summarizes the observed in vitro antimicrobial activities of bostrycoidin against various microorganisms.

| Target Microorganism | Observed Effect | Reference(s) |

| Mycobacterium tuberculosis H37Rv | Growth inhibition | mdpi.comresearchgate.net |

| Gram-positive bacteria | Antibacterial activity | mdpi.com |

| Escherichia coli | Antimicrobial activity | mdpi.comsci-hub.se |

| Bacillus megaterium | Antimicrobial activity | mdpi.comsci-hub.se |

| Pseudomonas aeruginosa | Antimicrobial activity | mdpi.comsci-hub.se |

| Staphylococcus aureus | Antimicrobial activity | mdpi.comsci-hub.se |

| Yeast (Candida albicans) | Antifungal activity | mdpi.comnih.gov |

Antioxidant Activities in Cellular and Biochemical Assays

The antioxidant potential of Bostrycoidin has been evaluated through various biochemical assays designed to measure the capacity of a compound to neutralize free radicals. Free radicals and other reactive oxygen species (ROS) are unstable molecules that can cause damage to cellular components like DNA, proteins, and lipids, a process known as oxidative stress. bioivt.com Antioxidants can mitigate this damage by donating an electron to the free radical, thereby stabilizing it. nih.gov The efficacy of antioxidants is often assessed using in vitro chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com

Detailed Research Findings

Research into the secondary metabolites produced by the endophytic fungus Fusarium solani, isolated from Cassia alata, has identified Bostrycoidin as a potent antioxidant agent. nih.gov In a key study, the free radical scavenging activity of Bostrycoidin was quantified using the DPPH assay. nih.govresearchgate.net This method uses the stable free radical DPPH, which has a deep violet color. When an antioxidant compound donates an electron to DPPH, it is reduced and the color changes to a pale yellow, an effect that can be measured spectrophotometrically. mdpi.com

The study demonstrated that Bostrycoidin exhibits significant antioxidant activity, with a half-maximal inhibitory concentration (IC50) value of 1.6 μg/mL. nih.govresearchgate.net This value indicates the concentration of the compound required to scavenge 50% of the DPPH radicals. The potency of Bostrycoidin was found to be highly comparable to that of well-established antioxidant standards such as Butylated hydroxyanisole (BHA), Trolox (a water-soluble analog of vitamin E), and Ascorbic acid (Vitamin C). nih.govresearchgate.net This strong activity suggests that Bostrycoidin is an effective free radical scavenger. bvsalud.org

Other compounds isolated from the same fungal strain, including Anhydrofusarubin, 4-hydroxybenzaldehyde, and Fusarubin, also showed antioxidant activity, but to a lesser extent than Bostrycoidin. nih.gov This highlights the superior antioxidant capacity of the aza-anthraquinone structure of Bostrycoidin compared to the naphthoquinone derivatives from the same source. nih.gov

The mechanism by which Bostrycoidin exerts its antioxidant effect may involve hydrogen atom transfer (HAT), a common mechanism for phenolic and other related antioxidants. oup.com Furthermore, studies on pigments from Fusarium solani have indicated that the antioxidant power of its extracts can be influenced by pH, with a notable decrease in activity observed at neutral and alkaline pH levels (7.0 and 9.0) compared to acidic conditions. oup.com

Table 1: DPPH Radical Scavenging Activity of Bostrycoidin and Standard Antioxidants

| Compound | IC50 Value (μg/mL) | Source |

|---|---|---|

| Bostrycoidin | 1.6 | researchgate.net, nih.gov |

| BHA (Butylated hydroxyanisole) | 1.2 | researchgate.net, nih.gov |

| Trolox | 1.3 | researchgate.net, nih.gov |

| Ascorbic acid | 1.5 | researchgate.net, nih.gov |

Q & A

Q. What experimental methodologies are recommended for isolating and characterizing Bostrycoidin from natural sources?

To isolate Bostrycoidin, researchers should employ chromatographic techniques (e.g., HPLC, TLC) coupled with spectroscopic methods (NMR, MS) for structural elucidation . Ensure solvent systems are optimized for polarity matching, and include purity assessments via elemental analysis. For reproducibility, document extraction protocols (e.g., solvent ratios, temperature) in detail, adhering to guidelines for compound characterization in peer-reviewed journals .

Q. How can researchers design initial bioactivity assays to evaluate Bostrycoidin’s pharmacological potential?

Begin with in vitro assays targeting specific pathways (e.g., antimicrobial activity via MIC assays, cytotoxicity via MTT tests). Use positive and negative controls to validate results. Prioritize dose-response curves to establish IC50 values, and ensure cell lines or microbial strains are well-characterized . For transparency, pre-register experimental parameters (e.g., incubation time, solvent controls) to minimize bias .

Q. What are the critical steps for synthesizing Bostrycoidin analogs to explore structure-activity relationships (SAR)?

Use combinatorial chemistry or modular synthesis to introduce functional groups systematically. Characterize intermediates with spectroscopic data and compare bioactivity profiles. Apply statistical models (e.g., PCA) to correlate structural modifications with activity changes. Document synthetic yields, stereochemical outcomes, and purification methods to enable replication .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for Bostrycoidin across studies?

Adopt systematic review frameworks (e.g., PRISMA) to aggregate data and assess study heterogeneity. Evaluate confounding variables such as assay conditions (pH, temperature) or compound purity. Use meta-analysis to quantify effect sizes and identify outliers. For unresolved discrepancies, conduct head-to-head comparative studies under standardized protocols .

Q. What strategies optimize Bostrycoidin’s bioavailability and target specificity in in vivo models?

Employ prodrug design or nanoformulation (e.g., liposomes, polymeric nanoparticles) to enhance solubility and tissue penetration. Validate targeting efficacy via fluorescence tagging or biodistribution studies. Use pharmacokinetic models (e.g., compartmental analysis) to optimize dosing regimens. Ensure compliance with ethical guidelines for animal studies .

Q. How can computational methods enhance the prediction of Bostrycoidin’s interactions with novel biological targets?

Apply molecular docking (e.g., AutoDock Vina) to screen against protein databases, followed by MD simulations to assess binding stability. Validate predictions with SPR or ITC for binding affinity measurements. Integrate cheminformatics tools (e.g., QSAR) to prioritize high-probability targets. Cross-validate with transcriptomic or proteomic datasets to confirm pathway relevance .

Q. What experimental designs mitigate confounding factors in ecological studies of Bostrycoidin-producing organisms?

Use controlled field experiments with factorial designs (e.g., nutrient availability × light exposure) to isolate variables. Apply metagenomic sequencing to monitor microbial community shifts. For longitudinal studies, incorporate time-series analysis and spatial replication. Adhere to ecological metadata standards (e.g., MIxS) for data interoperability .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in spectroscopic data during Bostrycoidin characterization?

Standardize instrument calibration (e.g., NMR using TMS) and solvent systems. Use triplicate measurements and report confidence intervals for chemical shifts or peak intensities. For ambiguous signals, employ 2D NMR (COSY, HSQC) or high-resolution MS to resolve structural uncertainties .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of Bostrycoidin derivatives?

Apply nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-dimensional data (e.g., omics), implement machine learning (random forests, SVMs) to identify predictive features .

Literature Review and Hypothesis Development

Q. How can researchers formulate hypotheses about Bostrycoidin’s biosynthetic pathways using existing genomic data?

Leverage genome mining tools (antiSMASH, PRISM) to identify putative gene clusters. Compare with homologous pathways in related species to infer enzymatic functions. Validate hypotheses via gene knockout and metabolomic profiling .

What frameworks ensure research questions about Bostrycoidin’s ecological roles are both novel and feasible?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during question formulation. Use PICO/PEO frameworks to define population, intervention, and outcomes. For interdisciplinary studies, integrate hypotheses from chemical ecology and evolutionary biology .

Reproducibility and Reporting Standards

Q. What metadata is essential for replicating Bostrycoidin-related experiments?

Include raw spectral data, chromatograms, and crystallographic files (if applicable) in supplementary materials. Document instrument parameters (e.g., HPLC column type, gradient program) and software versions. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .

Q. How should researchers address conflicting spectral assignments in published Bostrycoidin studies?

Reanalyze raw data using independent software (e.g., MestReNova for NMR) and compare with reference libraries (e.g., HMDB, PubChem). Collaborate with original authors to resolve discrepancies or conduct independent synthesis for direct comparison .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.